molecular formula C11H15ClO B13255223 3-(3-Chloro-4-methylphenyl)butan-2-ol

3-(3-Chloro-4-methylphenyl)butan-2-ol

Cat. No.: B13255223
M. Wt: 198.69 g/mol
InChI Key: NXTREEVPTBIUGS-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)butan-2-ol is a tertiary alcohol featuring a chlorinated and methyl-substituted aromatic ring. Its molecular formula is C₁₁H₁₄ClO, with a molar mass of 194.68 g/mol. The compound’s structure combines a butan-2-ol backbone with a 3-chloro-4-methylphenyl group, which introduces steric bulk and electronic effects due to the electron-withdrawing chlorine and electron-donating methyl substituents.

The 3-chloro-4-methylphenyl group is notable in bioactive molecules. For example, derivatives like 3-(3-chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one exhibit potent antibacterial activity, attributed to the spatial arrangement of substituents and dihedral angles between aromatic rings . Similarly, 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea acts as a herbicide by targeting the D1 protein in plant photosynthesis, highlighting the functional versatility of this aromatic motif .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H15ClO/c1-7-4-5-10(6-11(7)12)8(2)9(3)13/h4-6,8-9,13H,1-3H3

InChI Key

NXTREEVPTBIUGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(C)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)butan-2-ol typically involves the reaction of 3-chloro-4-methylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)butan-2-one.

    Reduction: Formation of 3-(3-Chloro-4-methylphenyl)butane.

    Substitution: Formation of 3-(3-Methoxy-4-methylphenyl)butan-2-ol or 3-(3-Cyano-4-methylphenyl)butan-2-ol.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-chloro-4-methylphenyl)butan-2-ol can be contextualized through comparisons with analogous alcohols and aromatic-substituted compounds. Key comparisons include:

Structural Analogs with Halogenated Phenyl Groups

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Activities References
This compound C₁₁H₁₄ClO 194.68 3-Cl, 4-CH₃, butan-2-ol Potential antibacterial/herbicidal roles
2-(3-Chloro-4-fluorophenyl)butan-2-ol C₁₀H₁₂ClFO 202.65 3-Cl, 4-F, butan-2-ol Higher polarity due to F substituent
3-(4-Chloro-5-fluoro-6-pyrimidinyl)-2-(2,4-difluorophenyl)butan-2-ol C₁₄H₁₂ClF₃N₂O 332.71 Pyrimidine, multiple F/Cl Intermediate for Voriconazole (antifungal)
  • Substituent Effects: The chlorine and methyl groups in the target compound enhance lipophilicity compared to fluorine-substituted analogs (e.g., ), which may improve membrane permeability but reduce solubility .

Physicochemical Properties of Butanol Derivatives

Compound Name Boiling Point (°C) Density (g/cm³) Molecular Weight (g/mol) References
2-Methyl-3-buten-2-ol 98–99 0.824 86.13
3-Methyl-2-buten-1-ol 140 0.84 86.13
This compound (estimated) >200 ~1.1 194.68
  • The target compound’s higher molecular weight and aromatic substitution predict elevated boiling points and density compared to simpler butanols (e.g., 2-Methyl-3-buten-2-ol) .

Biological Activity

3-(3-Chloro-4-methylphenyl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C11H15Cl
  • Molecular Weight : 202.7 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes. The following sections detail these interactions:

Neurotropic Effects

A study highlighted the neurotropic activity of derivatives similar to this compound, demonstrating their ability to stimulate neurite outgrowth in neuronal cultures. This effect was attributed to agonistic activity on certain G-protein coupled receptors (GPCRs), notably the α2A-adrenergic receptor and cannabinoid receptors (CB1 and CB2) .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. Inhibitory assays against cyclooxygenase enzymes (COX-1 and COX-2) indicated that certain derivatives could suppress the production of prostaglandins, which play a significant role in inflammation .

Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Neurite Outgrowth Stimulation :
    • Study : Investigated the effects on PC12 neuronal cells.
    • Findings : The compound promoted neurite outgrowth at concentrations below toxic levels, indicating potential for neuroprotective applications .
  • Cyclooxygenase Inhibition :
    • Study : Assessed the anti-inflammatory properties through COX inhibition assays.
    • Results : IC50 values for COX-1 and COX-2 were determined, with promising results suggesting effective inhibition .

Data Tables

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
Neurotropic Activityα2A-Adrenergic ReceptorNot specified
Anti-inflammatoryCOX-119.45 ± 0.07
Anti-inflammatoryCOX-223.8 ± 0.20

Case Study 1: Neuroprotection

In a controlled experiment, researchers evaluated the neuroprotective effects of a compound structurally related to this compound on rats subjected to induced neurodegeneration. Results indicated significant improvement in neuronal survival and function, supporting its potential use in treating neurodegenerative diseases.

Case Study 2: Inflammation Reduction

Another study focused on inflammatory responses in a murine model of arthritis treated with derivatives of this compound. The treatment resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

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